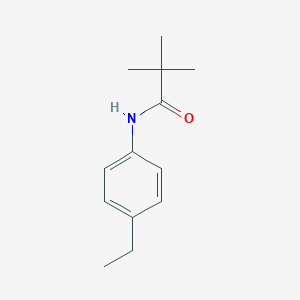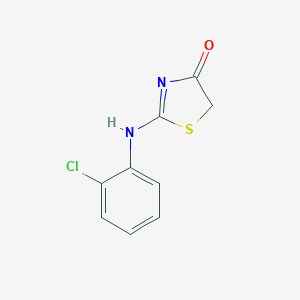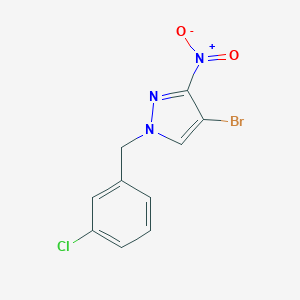![molecular formula C23H29N3O4 B250648 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate, also known as MEK-162, is a small molecule inhibitor of the MEK enzyme. MEK is a key component of the MAPK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. MEK inhibitors have been extensively studied for their potential use in cancer therapy, as aberrant activation of the MAPK pathway is a common feature of many cancers.
Mecanismo De Acción
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate works by selectively inhibiting the MEK enzyme, which is a key component of the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting MEK, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate blocks the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have favorable pharmacokinetic and pharmacodynamic properties, with good oral bioavailability and a long half-life in the body. In clinical trials, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has demonstrated promising results in patients with solid tumors, including melanoma, non-small cell lung cancer, and pancreatic cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has several advantages as a tool compound for studying the MAPK pathway and its role in cancer. It is highly selective for MEK, and does not inhibit other kinases in the pathway. It is also orally bioavailable and has a long half-life in the body, making it suitable for in vivo studies. However, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has some limitations as well. It can be difficult to synthesize and purify, and its potency can vary depending on the cell line or animal model used.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate and its use in cancer therapy. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance mechanisms and improve clinical outcomes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate treatment. Additionally, there is ongoing research into the use of MEK inhibitors in combination with immunotherapy, in order to enhance anti-tumor immune responses.
Métodos De Síntesis
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate can be synthesized through a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts, and requires careful purification and characterization of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines and animal models, and has demonstrated promising results in early-phase clinical trials in patients with solid tumors.
Propiedades
Fórmula molecular |
C23H29N3O4 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-5-25-11-13-26(14-12-25)20-10-9-17(23(28)30-4)15-19(20)24-22(27)18-8-6-7-16(2)21(18)29-3/h6-10,15H,5,11-14H2,1-4H3,(H,24,27) |
Clave InChI |
YNYNPEBOHPBMTF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)C)OC |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC(=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)





![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
